2,8-Diazaspiro[4.5]decan-7-one
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Overview
Description
2,8-Diazaspiro[4.5]decan-7-one is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at the 2 and 8 positions and a ketone group at the 7 position. The spirocyclic framework imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the desired substituents.
For example, the reaction of 1,4-diaminobutane with cyclohexanone in the presence of an acid catalyst can yield the spirocyclic intermediate, which can then be oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2,8-Diazaspiro[4
Chemistry: The compound serves as a valuable building block for the synthesis of complex molecules and spirocyclic scaffolds.
Biology: It has been investigated for its biological activities, including antimicrobial and antiviral properties.
Medicine: The compound and its derivatives have shown promise as potential therapeutic agents for the treatment of inflammatory diseases, cancer, and neurological disorders
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decan-7-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway. By inhibiting RIPK1, these compounds can prevent cell death and inflammation associated with various diseases .
Additionally, some derivatives act as selective inhibitors of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in the regulation of immune responses. By modulating the activity of these kinases, the compounds can exert anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-7-one can be compared with other spirocyclic compounds that share similar structural features:
2,7-Diazaspiro[4.5]decan-1-one: This compound has a similar spirocyclic structure but with different substitution patterns, leading to distinct chemical and biological properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound contains an additional nitrogen atom and a different functional group arrangement, resulting in unique reactivity and applications.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This derivative has been identified as a potent inhibitor of RIPK1, similar to this compound, but with different structural modifications.
The uniqueness of this compound lies in its specific spirocyclic framework and the versatility of its derivatives in targeting various biological pathways and applications.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,8-diazaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C8H14N2O/c11-7-5-8(2-4-10-7)1-3-9-6-8/h9H,1-6H2,(H,10,11) |
InChI Key |
GUFICGGFSIMAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCNC(=O)C2 |
Origin of Product |
United States |
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